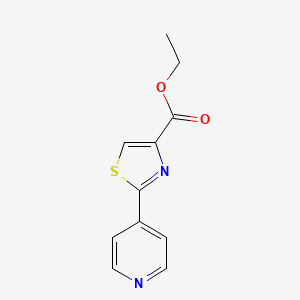
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate consists of a thiazole ring attached to a pyridine ring via a two-carbon chain, which is also attached to an ethyl ester . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a compound with a molecular weight of 248.301 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±55.0 °C at 760 mmHg, and a flash point of 197.1±31.5 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate: derivatives have been synthesized and evaluated for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, which are key markers in the development of fibrosis . This suggests that these derivatives could be developed into novel anti-fibrotic drugs.
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of novel heterocyclic compounds. The construction of such compound libraries is an important component of medicinal chemistry and chemical biology, as they can exhibit a wide range of pharmacological activities .
Pharmacological Research
Due to the diverse biological and pharmaceutical activities of pyrimidine derivatives, Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate can be employed in the design of privileged structures in pharmacological research. This includes exploring its use as antimicrobial, antiviral, and other pharmacologically active compounds .
Chemical Biology Studies
In chemical biology, the compound can be used to study the biological functions of cellular processes. It can act as a molecular probe to understand the interaction between small molecules and biological macromolecules, aiding in the discovery of new biological pathways .
Drug Discovery
This compound can be utilized in drug discovery programs, especially in the hit-to-lead and lead optimization stages. Its structural features make it a valuable scaffold for the development of new drugs with improved efficacy and safety profiles .
Material Science
The unique chemical structure of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate makes it a candidate for the development of new materials with specific properties, such as conductive polymers or organic semiconductors, which can be used in electronic devices .
Biochemical Assays
Finally, this compound can be used in biochemical assays to screen for enzyme inhibitors or activators. Its ability to interact with various enzymes can help identify new therapeutic targets for drug development .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit neuroprotective effects .
Biochemical Pathways
Related compounds have been found to inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative disorders .
Result of Action
Similar compounds have been shown to exhibit neuroprotective effects .
Propiedades
IUPAC Name |
ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHRVJSNZLHEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
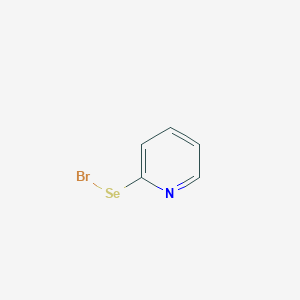
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
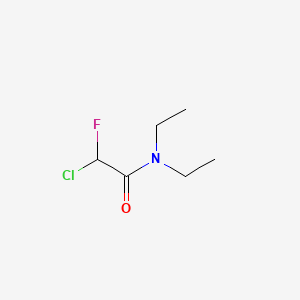
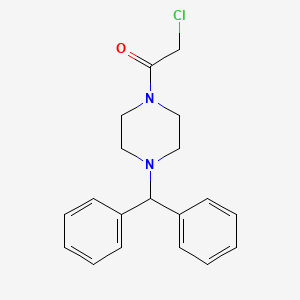
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)
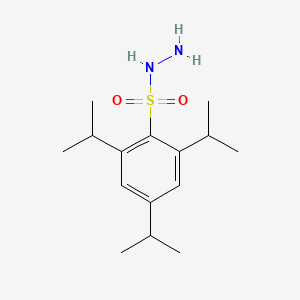
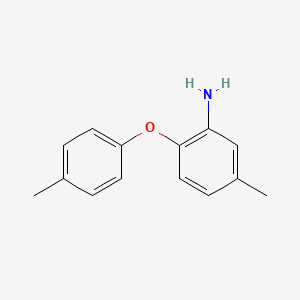
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
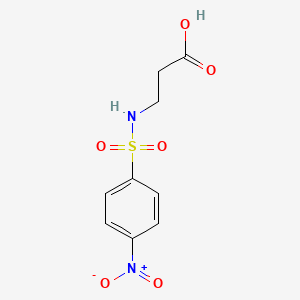
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
